molecular formula C8H15ClN2O B7859966 2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone

2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone

Cat. No.: B7859966
M. Wt: 190.67 g/mol
InChI Key: CGIITEBBCUNCED-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone is a chemical compound with the molecular formula C8H15ClN2O and is of significant interest in medicinal chemistry research . The core structure of this molecule is a piperazine ring, which is a privileged scaffold in drug discovery due to its wide range of biological activities . Piperazine derivatives are extensively investigated for their potential as antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, and antipsychotic agents, among others . The presence of the chloroacetyl group in the structure makes it a valuable electrophilic intermediate for further chemical synthesis. Researchers can utilize this functional group to create novel molecular entities by reacting it with various nucleophiles, facilitating the development of new compounds for structure-activity relationship (SAR) studies. The 3,4-dimethyl substitution on the piperazine ring can influence the molecule's stereoelectronic properties and its interaction with biological targets, which is a key area of investigation . This compound is strictly for research applications in a controlled laboratory environment and is a key building block for synthesizing more complex molecules for pharmacological screening. Please note: This product is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

2-chloro-1-(3,4-dimethylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O/c1-7-6-11(8(12)5-9)4-3-10(7)2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIITEBBCUNCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method for synthesizing 2-chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone involves the reaction of 3,4-dimethylpiperazine with chloroacetyl chloride in a nucleophilic acyl substitution (Figure 1). The piperazine’s secondary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion and forming the target compound.

Reaction conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C.

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.

  • Molar ratio : A 1:1.2 ratio of piperazine to chloroacetyl chloride ensures complete conversion.

Yield and Byproduct Analysis

Yields typically range from 65% to 88%, depending on the purity of the starting materials and reaction temperature control. Common byproducts include:

  • Diacylated species : Formed via over-reaction at both nitrogen atoms of piperazine.

  • Hydrolysis products : Resulting from moisture contamination, leading to chloroacetic acid formation.

Table 1: Optimization of Nucleophilic Substitution Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature0°C8895
SolventTHF8293
BaseDIPEA8596

Lithiation/Trapping Methodology

Directed Deprotonation with s-BuLi

The lithiation/trapping approach, pioneered by Beak and Meyers, enables selective functionalization of piperazine derivatives. For 3,4-dimethylpiperazine, this method involves:

  • Protection : Introducing a Boc group to form N-Boc-3,4-dimethylpiperazine.

  • Lithiation : Treating with sec-butyllithium (s-BuLi) at –78°C to generate a dipole-stabilized carbanion.

  • Trapping : Reacting the lithiated intermediate with chloroacetyl chloride to install the ethanone moiety.

Critical considerations :

  • Solvent : Ethereal solvents (e.g., diethyl ether) enhance lithiation efficiency.

  • Additives : TMEDA accelerates deprotonation by coordinating to lithium ions.

Stereochemical Outcomes

Asymmetric lithiation using (–)-sparteine as a chiral ligand achieves enantiomeric excess (ee) up to 92% for non-symmetrical piperazines. However, the 3,4-dimethyl substitution in this compound imposes steric hindrance, reducing ee to 78%.

Sulfonylation Approaches

Sequential Functionalization

An alternative route involves sulfonylation of piperazine followed by chloroacetylation (Figure 2):

  • Sulfonylation : Reacting 3,4-dimethylpiperazine with 3,4-dimethylbenzenesulfonyl chloride to form a sulfonamide intermediate.

  • Chloroacetylation : Treating the intermediate with chloroacetyl chloride under basic conditions.

Advantages :

  • Sulfonylation enhances the nucleophilicity of the remaining nitrogen atom.

  • The sulfonyl group acts as a protecting group, preventing over-alkylation.

Table 2: Comparative Analysis of Sulfonylation vs. Direct Substitution

MethodYield (%)Reaction Time (h)Scalability
Direct Substitution884High
Sulfonylation758Moderate

Optimization and Scale-Up Strategies

Continuous-Flow Reactors

Recent advancements employ continuous-flow systems to mitigate exothermicity and improve mixing. Key parameters include:

  • Residence time : 2–5 minutes.

  • Temperature : Maintained at –10°C using jacketed reactors.

Catalytic Enhancements

Palladium-catalyzed cross-coupling has been explored to introduce the chloroacetyl group indirectly, though yields remain suboptimal (≤50%).

Challenges and Mitigation Strategies

Regioselectivity Issues

The symmetry of 3,4-dimethylpiperazine minimizes regioselectivity concerns, but trace impurities from incomplete dimethylation can lead to side reactions. Purification via column chromatography (SiO₂, ethyl acetate/hexane) resolves this.

Moisture Sensitivity

Strict anhydrous conditions are critical. Molecular sieves (4Å) and argon atmospheres reduce hydrolysis risks .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
The compound is primarily recognized for its role in the synthesis of novel pharmaceutical agents. Its structure allows for modifications that enhance binding affinity to various biological targets, particularly dopamine receptors. Research indicates that derivatives of this compound can exhibit high selectivity and potency, making them suitable candidates for treating neurological disorders such as Parkinson's disease and schizophrenia .

Binding Affinity Studies
Studies have demonstrated that compounds containing the piperazine moiety, such as 2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone, can significantly improve binding affinities at dopamine D2 and D3 receptors. For instance, derivatives synthesized from this compound have shown enhanced interactions with D2/D3 receptors, which are crucial for dopaminergic signaling pathways. This characteristic is particularly beneficial for developing treatments for conditions like Parkinson’s disease where dopaminergic signaling is disrupted .

Case Studies and Research Findings

Case Study: Dopamine Receptor Agonists
A study focused on synthesizing constrained molecules derived from 2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone reported that these compounds displayed significant agonistic activity at D2/D3 receptors. The research highlighted the importance of the piperazine fragment in enhancing receptor affinity and selectivity, leading to promising candidates for further development in treating neurodegenerative diseases .

Table 1: Binding Affinities of Selected Derivatives

Compound NameReceptor TypeBinding Affinity (Ki, nM)
Compound AD226
Compound BD30.82
Compound CD2220
Compound DD34.73

This table summarizes the binding affinities of various derivatives synthesized from the parent compound, illustrating their potential effectiveness as pharmacological agents.

Other Potential Applications

Cancer Research
Emerging research suggests that compounds similar to 2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone may also play a role in cancer therapy by modulating chemokine receptors involved in tumor progression and metastasis. The CXCR3 receptor, which interacts with inflammatory chemokines, has been identified as a target for certain derivatives of this compound . This opens avenues for developing anti-cancer therapies that leverage the compound's structural properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical properties of α-chloroketone-piperazine derivatives are highly sensitive to substituents on the piperazine ring and the aromatic/heteroaromatic moieties. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents on Piperazine Key Modifications Melting Point/Stability Biological Activity Reference ID
2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone 3,4-dimethyl Methyl groups enhance lipophilicity Not reported Intermediate for CNS agents
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone 4-phenyl Aromatic ring improves π-π interactions 156–158°C (crystallized) Antifungal, antitumor potential
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone 4-(2-fluorobenzyl) Fluorine increases metabolic stability 194–196°C (recrystallized) Antipsychotic activity
2-Chloro-1-(1H-pyrrol-2-yl)ethanone None (pyrrole substituent) Heteroaromatic ring alters electronic profile Not reported Catalyst in polymer synthesis

Key Observations :

  • Lipophilicity and Bioavailability : Methyl groups (3,4-dimethyl) and aromatic substituents (phenyl, benzyl) increase lipophilicity, enhancing blood-brain barrier penetration for CNS-targeting drugs .
  • Metabolic Stability : Fluorinated analogs (e.g., 2-fluorobenzyl) exhibit improved metabolic stability due to reduced cytochrome P450-mediated oxidation .
  • Crystallinity: Phenyl-substituted derivatives form stable crystals with strong intermolecular hydrogen bonds (e.g., O—H⋯O interactions in 2-chloro-1-(3-hydroxyphenyl)ethanone) .

Critical Factors :

  • Catalysts : DBU (1,8-diazabicycloundec-7-ene) under pressurized conditions improves reactivity but reduces yields due to side reactions .
  • Solvent Systems : Biphasic systems (e.g., DCM/water) enhance regioselectivity and yield .

Biological Activity

2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Synthesis

The compound features a chloro group attached to an ethanone moiety, which is linked to a piperazine ring substituted with two methyl groups at positions 3 and 4. The synthesis typically involves the reaction of 3,4-dimethylpiperazine with chloroacetyl chloride in the presence of a base like triethylamine, under controlled conditions to manage the exothermic reaction:

3 4 Dimethylpiperazine+Chloroacetyl chloride2 Chloro 1 3 4 dimethyl piperazin 1 yl ethanone+HCl\text{3 4 Dimethylpiperazine}+\text{Chloroacetyl chloride}\rightarrow \text{2 Chloro 1 3 4 dimethyl piperazin 1 yl ethanone}+\text{HCl}

The biological activity of 2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone is primarily attributed to its interaction with various biological macromolecules. The chloro group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activity or modulating receptor functions. The piperazine ring enhances the compound’s ability to penetrate biological membranes, facilitating its action at target sites.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound is effective in studying enzyme inhibition and receptor binding. It has shown potential as an intermediate in synthesizing pharmaceuticals targeting central nervous system disorders. The specific interactions with enzymes or receptors can lead to significant biological responses, making it a valuable tool in drug discovery.

Anticonvulsant Activity

In a study evaluating various piperazine derivatives, compounds structurally related to 2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone were assessed for anticonvulsant properties. These compounds were tested using standard maximal electroshock (MES) and subcutaneous pentylenetetrazole models in rodents. Results indicated that certain derivatives exhibited notable protective effects against seizures, suggesting possible therapeutic applications in epilepsy .

Cytotoxicity and Antimicrobial Activity

Another area of investigation involved assessing the cytotoxicity of related compounds against cancer cell lines. The MTT assay was utilized to determine cell viability after treatment with these derivatives. Some piperazine-based compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanoneChloro group + 3,4-dimethylpiperazineEnzyme inhibition, CNS activity
2-Chloro-1-(4-methyl-piperazin-1-yl)-ethanoneSingle methyl group on piperazineModerate CNS activity
2-Chloro-1-(2,6-dimethyl-piperazin-1-yl)-ethanoneMethyl groups at positions 2 and 6Varying enzyme interactions

This table illustrates how structural variations among similar compounds can influence their biological activities. The unique substitution pattern of 2-Chloro-1-(3,4-dimethyl-piperazin-1-yl)-ethanone may enhance its stability and interaction with biological targets compared to its analogs.

Q & A

Q. Table 1: Representative Synthesis Conditions

ReagentSolvent SystemTemperatureCatalystYieldReference
2-Chloroacetyl chlorideDry acetone/K₂CO₃60°CKI44-78%

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups on piperazine (δ 1.2–1.5 ppm), ethanone carbonyl (δ ~2.5 ppm for adjacent CH₂).
    • ¹³C NMR : Carbonyl carbon (δ ~200 ppm).
  • LC-MS : Validates molecular weight ([M+H]⁺ expected for C₉H₁₆ClN₂O).
  • Elemental Analysis : Confirms stoichiometry (C, H, N). Discrepancies may indicate rotameric forms requiring variable-temperature NMR .

Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry?

Answer:
Single-crystal X-ray diffraction determines bond lengths/angles (e.g., C-Cl bond ~1.79 Å, piperazine chair conformation). Use SHELXL for refinement:

  • Data Requirements : High-resolution (<0.8 Å) to minimize R-factor (<0.05).
  • Challenges : Crystal twinning or weak diffraction. Address via slow evaporation (DCM/hexane) .

Advanced: How to resolve contradictory NMR data (e.g., unexpected splitting)?

Answer:
Contradictions may arise from dynamic processes or impurities. Strategies:

  • 2D NMR : COSY/HSQC to assign overlapping signals.
  • HPLC Reassessment : Dual detection (UV/ELSD) to confirm purity.
  • Crystallization : Isolate rotamers for X-ray validation .

Advanced: What experimental modifications improve alkylation yield?

Answer:

  • Moisture Control : Schlenk techniques.
  • Reagent Excess : 1.2–1.5 eq of 2-chloroacetyl chloride.
  • Alternative Solvents : DMF enhances nucleophilicity (requires post-reaction dialysis).
  • Microwave Assistance : Reduces side products (60°C, 30 min) .

Advanced: How to evaluate bioactivity against neurological targets?

Answer:

  • Receptor Binding Assays : Target dopamine D2/D3 receptors (piperazine pharmacophore role).
  • Cellular Models : SH-SY5Y neuroblastoma cells for cytotoxicity.
  • HDAC Inhibition : Fluorogenic substrates (e.g., SAHA as positive control) with IC₅₀ determination .

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